molecular formula C15H15FN2O B4818070 N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea

N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea

Cat. No.: B4818070
M. Wt: 258.29 g/mol
InChI Key: JUMDPJCXKJGGOM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two phenyl groups substituted with methyl and fluorine groups, respectively

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-4-3-5-11(2)14(10)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMDPJCXKJGGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 2,6-dimethylaniline with 4-fluoroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and controlled reaction environments helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool in understanding biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-N’-(4-chlorophenyl)urea
  • N-(2,6-dimethylphenyl)-N’-(4-bromophenyl)urea
  • N-(2,6-dimethylphenyl)-N’-(4-methylphenyl)urea

Uniqueness: N-(2,6-dimethylphenyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties compared to other halogenated or methylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea
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N-(2,6-dimethylphenyl)-N'-(4-fluorophenyl)urea

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